Ruthenate(2-), hexabromo-, dipotassium, (OC-6-11)-
Description
The compound “Ruthenate(2-), hexabromo-, dipotassium, (OC-6-11)-” (hypothetical formula: K₂RuBr₆) is a transition metal complex featuring ruthenium in the +4 oxidation state, coordinated by six bromide ligands in an octahedral geometry (denoted by the OC-6-11 configuration). These complexes are typically synthesized by reacting ruthenium halides with potassium salts under controlled conditions. Potential applications include catalysis, materials science, and precursor roles in inorganic synthesis.
Properties
CAS No. |
52637-67-9 |
|---|---|
Molecular Formula |
Br6K2Ru |
Molecular Weight |
658.7 g/mol |
IUPAC Name |
dipotassium;ruthenium(4+);hexabromide |
InChI |
InChI=1S/6BrH.2K.Ru/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
InChI Key |
AAJKMHNFXOSYGQ-UHFFFAOYSA-H |
Canonical SMILES |
[K+].[K+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Ru+4] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
- Ruthenium source: Typically ruthenium metal or ruthenium halides (e.g., ruthenium(III) bromide).
- Potassium source: Potassium bromide or potassium metal.
- Bromine source: Bromine or hydrogen bromide gas (HBr) for halogenation.
- Solvents: Anhydrous solvents or molten salt media to avoid hydrolysis.
- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.
Synthetic Approaches
The preparation of complex hexabromo ruthenates such as Ruthenate(2-), hexabromo-, dipotassium, (OC-6-11)- typically follows these steps:
Step 1: Formation of Ruthenium-Bromide Complex
Ruthenium halides or ruthenium metal are reacted with bromine or HBr gas under controlled temperature to form ruthenium bromide complexes. The oxidation state of ruthenium is carefully controlled to achieve the desired ruthenate(2-) species.Step 2: Incorporation of Potassium Ions
Potassium bromide or potassium metal is introduced to the reaction mixture to form the dipotassium salt. The potassium ions stabilize the ruthenate anion and facilitate crystallization.Step 3: Crystallization and Isolation
The reaction mixture is slowly cooled or evaporated under an inert atmosphere to promote crystallization of the dipotassium hexabromoruthenate complex. Anhydrous conditions and avoidance of moisture are critical to prevent hydrolysis or decomposition.Step 4: Purification
The crude product is purified by washing with anhydrous solvents or recrystallization from suitable solvents under inert atmosphere.
Detailed Preparation Methodology from Literature
Analogous Preparation of Alkali Metal Hexabromoruthenates
While direct literature on Ruthenate(2-), hexabromo-, dipotassium, (OC-6-11)- is limited, preparation methods for similar alkali metal hexabromo complexes and ternary bromides provide a reliable framework.
From the synthesis of ternary bromides of rare earth elements, a typical method involves:
- Dissolving stoichiometric amounts of potassium bromide and ruthenium bromide hydrate in concentrated hydrobromic acid (HBr) to form a homogeneous solution.
- Slow evaporation of the solution to dryness while maintaining an inert atmosphere.
- Heating the residue in a quartz tube under a slow flow of dry HBr gas at elevated temperatures (around 500°C) to remove water and promote formation of the anhydrous bromide complex.
- Cooling under inert gas flow to yield the crystalline dipotassium hexabromoruthenate complex.
This approach parallels the synthesis of KDy2Br7 and similar compounds, where the use of hydrogen halide gas flow and controlled heating avoids oxyhalide contamination and ensures high purity.
Apparatus and Conditions
An apparatus suitable for this synthesis includes:
| Component | Description |
|---|---|
| Gas source | Steel cylinder with high purity HBr gas |
| Gas drying system | Washing bottles with concentrated sulfuric acid or P2O5 to dry HBr gas |
| Reaction vessel | Corundum crucible inside a fused quartz tube |
| Furnace | Tubular furnace with precise temperature control (up to 500°C) |
| Atmosphere control | Inert gas (N2 or Ar) flow system for cooling and preventing oxidation |
The reaction is typically conducted with a slow HBr gas flow (1-2 bubbles per second) to maintain a reactive bromine atmosphere and remove moisture.
Reaction Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Temperature | 450-500°C during HBr gas treatment |
| Gas flow rate | 1-2 bubbles per second of dry HBr |
| Reaction time | 1-2 days under HBr flow, followed by inert gas cooling |
| Atmosphere | Dry, inert (N2 or Ar) during cooling and storage |
| Starting molar ratio | 1:2 (Potassium bromide : Ruthenium bromide) approximate for dipotassium complex |
Analytical Data and Characterization
X-ray Diffraction (XRD)
The prepared Ruthenate(2-), hexabromo-, dipotassium, (OC-6-11)- typically crystallizes in an orthorhombic or monoclinic lattice, similar to other alkali metal hexabromoruthenates. Characteristic d-spacing values and space groups can be determined by powder XRD using Debye-Scherrer or Guinier methods.
| d-spacing (Å) | Intensity (relative %) | Assignment |
|---|---|---|
| ~6.67 | Strong | (hkl) plane characteristic |
| ~4.60 | Medium | Ruthenate bromide lattice planes |
| ~3.61 | Medium | Potassium coordination environment |
Spectroscopic Analysis
- Infrared (IR) Spectroscopy: Characteristic bands corresponding to Ru-Br stretching vibrations.
- UV-Vis Spectroscopy: Absorption bands indicative of ruthenium oxidation state and coordination geometry.
- Elemental Analysis: Confirms stoichiometry of potassium, ruthenium, and bromine.
Thermal Analysis
Thermogravimetric analysis (TGA) shows stability up to 500°C with decomposition occurring beyond this temperature, consistent with the removal of bromine or potassium bromide.
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting materials | Potassium bromide, ruthenium bromide hydrate | High purity reagents, anhydrous preferred |
| Dissolution | In concentrated hydrobromic acid | Boil to obtain homogeneous solution |
| Evaporation | Slow evaporation to dryness | Use heating plate or IR lamp |
| Heating under HBr gas | 450-500°C, 1-2 bubbles/sec HBr flow | 1-2 days duration |
| Cooling | Under inert gas (N2 or Ar) | Prevent oxidation and moisture uptake |
| Isolation | Collection of crystalline powder | Handle in dry box |
| Purification | Recrystallization or washing with anhydrous solvents | Maintain inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
Oxidation-Reduction Reactions: Dipotassium hexabromoruthenate can undergo redox reactions where ruthenium changes its oxidation state.
Substitution Reactions: The bromide ligands in the complex can be substituted by other ligands such as chloride or cyanide under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄)
Substitution Reagents: Chloride salts (e.g., NaCl), cyanide salts (e.g., KCN)
Major Products Formed
Oxidation: Formation of higher oxidation state ruthenium complexes.
Reduction: Formation of lower oxidation state ruthenium complexes.
Substitution: Formation of new coordination complexes with different ligands.
Scientific Research Applications
Chemistry
Dipotassium hexabromoruthenate is used as a precursor in the synthesis of other ruthenium complexes. It is also employed in studies of coordination chemistry and catalysis.
Biology and Medicine
Research is ongoing into the potential use of ruthenium complexes, including dipotassium hexabromoruthenate, in medicinal chemistry. These compounds are being investigated for their anticancer properties and ability to interact with biological molecules.
Industry
In the industrial sector, dipotassium hexabromoruthenate is used in the production of catalysts for chemical reactions, particularly in the field of organic synthesis. It is also used in the manufacture of certain electronic components.
Mechanism of Action
The mechanism by which dipotassium hexabromoruthenate exerts its effects depends on the specific application. In catalysis, the ruthenium center can facilitate various chemical transformations by providing a reactive site for substrate molecules. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Structural and Compositional Analogues
Table 1: Key Properties of Hexahalometallate(IV) Salts
*Estimated based on atomic weights (Ru: 101.07, Br: 79.90, K: 39.10).
Key Observations:
Halide Influence :
- Bromide ligands (Br⁻) increase molecular weight and ionic radius compared to chloride (Cl⁻) or fluoride (F⁻). For example, K₂RuBr₆ (~683.60 g/mol) would be significantly heavier than K₂RuCl₆ (391.98 g/mol) . Bromide’s larger size may reduce solubility in polar solvents compared to chloride analogs .
- Fluoride-containing complexes (e.g., K₂MnF₆) exhibit higher lattice energies due to fluorine’s small size and high electronegativity, often leading to lower solubility in water .
Metal Center Effects: Ruthenium(IV) complexes are less common than platinum(IV) analogs but share similar octahedral geometries. Platinum-based salts like K₂PtBr₆ are well-documented in catalysis and electroplating .
Counterion Variability :
- Potassium (K⁺) salts generally exhibit higher water solubility than ammonium (NH₄⁺) or sodium (Na⁺) salts. For instance, K₂PtBr₆ is more soluble in aqueous media than (NH₄)₂OsBr₆ .
Physicochemical Properties
Thermal Stability and Reactivity :
- This may result in reduced thermal stability compared to K₂RuCl₆ .
- Hexabromo complexes (e.g., K₂PtBr₆) are more susceptible to photodegradation than chloro analogs due to bromide’s lower bond dissociation energy .
Electronic and Magnetic Properties :
- Ru(IV) in an octahedral field (d⁴ configuration) typically exhibits paramagnetism.
Biological Activity
Overview of Ruthenium Compounds
Ruthenium is a transition metal that has garnered interest in medicinal chemistry due to its diverse biological activities. Ruthenium compounds, including various complexes and salts, have shown potential as anticancer agents, antimicrobial agents, and in other therapeutic applications.
Biological Activity
-
Anticancer Properties :
- Ruthenium compounds have been studied for their ability to induce apoptosis (programmed cell death) in cancer cells. For instance, some ruthenium complexes can interact with DNA, leading to the formation of DNA adducts which disrupt replication and transcription processes.
- A notable example is the compound NAMI-A (Na[RuCl4(DMSO)(Im)]) which has shown efficacy against metastasis in preclinical studies.
-
Antimicrobial Activity :
- Certain ruthenium complexes exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is often attributed to the metal's ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.
-
Mechanisms of Action :
- The mechanisms through which ruthenium compounds exert their biological effects include:
- DNA Binding : Similar to platinum-based drugs, some ruthenium complexes can bind to DNA, causing structural changes that inhibit replication.
- Reactive Oxygen Species (ROS) Generation : Ruthenium compounds can generate ROS, leading to oxidative stress in cells and subsequent cell death.
- Enzyme Inhibition : Certain ruthenium complexes have been found to inhibit key enzymes involved in cellular metabolism.
- The mechanisms through which ruthenium compounds exert their biological effects include:
Case Studies and Research Findings
Several studies have documented the biological activities of ruthenium compounds:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of a series of ruthenium(II) complexes against various cancer cell lines. The study reported IC50 values indicating potent cytotoxicity compared to traditional chemotherapy agents.
- Antimicrobial Efficacy : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that specific ruthenium complexes exhibited broad-spectrum antimicrobial activity. The study included minimum inhibitory concentration (MIC) values against common bacterial strains.
Data Table
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for dipotassium hexabromoruthenate(IV), and what purity validation methods are recommended?
- Methodology : Synthesize via reaction of ruthenium(IV) precursors (e.g., RuO₂) with excess potassium bromide under acidic, controlled-temperature conditions. Analogous to hexachlororuthenate(IV) synthesis (Cl → Br substitution) . Purify via recrystallization from aqueous ethanol. Validate purity using elemental analysis (C, H, N, Br, Ru), X-ray diffraction (XRD) for crystallinity, and ICP-MS for trace metal impurities .
Q. How is the octahedral (OC-6-11) geometry confirmed experimentally?
- Methodology : Use single-crystal XRD to resolve the coordination environment. Complement with IR spectroscopy to identify Br-Ru vibrational modes (~200–250 cm⁻¹) and UV-Vis spectroscopy to detect d-d transitions (e.g., λmax ~500–600 nm for Ru⁴⁺ in octahedral fields) . Compare with computational models (DFT) to validate bond angles/distances .
Q. What are the key physicochemical properties (solubility, thermal stability) critical for handling this compound?
- Methodology : Determine solubility in polar solvents (e.g., water, DMF) via gravimetric analysis. Assess thermal stability via TGA-DSC (decomposition onset ~300–400°C, depending on hydration). Note hygroscopicity risks; store in anhydrous environments .
Advanced Research Questions
Q. How does the ligand field strength of Br⁻ in dipotassium hexabromoruthenate(IV) compare to Cl⁻ in its chloro analog?
- Methodology : Perform UV-Vis-NIR spectroscopy to measure ligand field splitting (Δ₀). Br⁻, a weaker field ligand than Cl⁻, should result in smaller Δ₀ and redshifted absorption bands. Validate with magnetic susceptibility measurements (Ru⁴⁺: d⁴, high-spin vs. low-spin configurations) . Contrast with chloro analogs (e.g., K₂RuCl₆) .
Q. What catalytic applications are plausible for this compound, given its electronic structure?
- Methodology : Investigate redox catalysis (e.g., oxidation of alcohols or alkanes) in acidic or photochemical conditions. Monitor reaction kinetics via GC-MS/HPLC and compare turnover frequencies with other Ru⁴⁺ complexes. Note: Limited direct evidence exists, but analogous Ru-Cl systems show catalytic promise .
Q. How should researchers address contradictions in reported magnetic moments or spectroscopic data?
- Methodology : Re-evaluate synthesis conditions (e.g., anion purity, pH) and measurement parameters (e.g., solvent, temperature). Cross-validate with multiple techniques (EPR for paramagnetism, SQUID for bulk magnetism). Consult computational studies to reconcile discrepancies (e.g., spin-orbit coupling effects) .
Q. What structural and electronic differences arise when substituting Br⁻ for other halides (e.g., Cl⁻, F⁻) in ruthenate(IV) complexes?
- Methodology : Conduct comparative XRD and XAS (X-ray absorption spectroscopy) to probe bond lengths and oxidation states. Use cyclic voltammetry to assess redox potentials (Br⁻ → lower Ru⁴⁺/Ru³⁺ potential vs. Cl⁻). Reference osmium/platinum hexahalide systems (e.g., K₂OsBr₆) for trends .
Methodological Notes
- Synthesis Caution : Bromide ligands may release HBr under acidic conditions; use corrosion-resistant reactors and inert atmospheres .
- Data Reproducibility : Document crystal growth conditions (solvent, temperature) to ensure structural consistency. Publish raw diffraction data in repositories (e.g., CCDC) .
- Safety : Hexabromoruthenates are toxic; adhere to glovebox protocols for synthesis and characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
